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Compound of Interest

Compound Name:
2-[2-(4-

Methoxyphenyl)ethyl]benzoic acid

Cat. No.: B133823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-[2-(4-
Methoxyphenyl)ethyl]benzoic acid, a significant benzoic acid derivative. The document

details its chemical identity, including its IUPAC name and various synonyms, alongside its key

physicochemical properties. A detailed experimental protocol for its synthesis is provided, and

while specific quantitative analytical data for the title compound is not readily available in the

public domain, representative methodologies for similar compounds are presented.

Furthermore, this guide explores the potential biological activities and associated signaling

pathways, drawing from research on structurally related compounds.

Chemical Identity and Properties
IUPAC Name: 2-[2-(4-methoxyphenyl)ethyl]benzoic acid

Synonyms:

o-(p-Methoxyphenethyl)benzoic Acid

2-(4-Methoxyphenethyl)benzoic acid

2-[2-(p-Methoxyphenyl)ethyl]benzoic Acid
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CAS Number: 14525-71-4

Chemical Structure:

2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid

Click to download full resolution via product page

Figure 1: Chemical structure of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid.

Physicochemical Properties:

Property Value

Molecular Formula C16H16O3

Molecular Weight 256.30 g/mol

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 2-[2-(4-
methoxyphenyl)ethyl]benzoic acid is not widely published, a plausible synthetic route can be

derived from established organic chemistry methodologies for similar 2-arylbenzoic acids. One

common approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
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This protocol outlines the synthesis of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid from 2-

bromobenzoic acid and a suitable organoboron reagent.

Reaction Scheme:

2-Bromobenzoic Acid

Pd Catalyst, Base

4-Methoxyphenethylboronic acid

2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid

Click to download full resolution via product page

Figure 2: Proposed synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid via Suzuki-

Miyaura coupling.

Materials:

2-Bromobenzoic acid

(4-Methoxyphenethyl)boronic acid or its pinacol ester

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware and purification equipment (e.g., silica gel for column

chromatography)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-

bromobenzoic acid (1 equivalent), (4-methoxyphenethyl)boronic acid (1.1-1.5 equivalents),

and the chosen base (2-3 equivalents).
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Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the

palladium catalyst (typically 1-5 mol%).

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor

the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and acidify with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Characterization
The synthesized 2-[2-(4-methoxyphenyl)ethyl]benzoic acid should be characterized using

standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would

confirm the chemical structure by identifying the chemical shifts and coupling constants of

the protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact

mass of the compound, confirming its molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional

groups, such as the carboxylic acid O-H and C=O stretches.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the

purity of the synthesized compound. A typical method would involve a C18 reversed-phase

column with a mobile phase gradient of acetonitrile and water containing a small amount of

acid (e.g., 0.1% formic acid).
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Potential Biological Activities and Signaling
Pathways
While direct biological studies on 2-[2-(4-methoxyphenyl)ethyl]benzoic acid are limited, the

structural motifs present in the molecule suggest potential biological activities based on

research on related compounds. Benzoic acid derivatives are known to exhibit a wide range of

pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity and Cyclooxygenase (COX)
Inhibition
Many benzoic acid derivatives, particularly those with a 2-aryl substitution pattern, have been

investigated as anti-inflammatory agents. Their mechanism of action often involves the

inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of

prostaglandins, important mediators of inflammation.[1][2]

Potential Signaling Pathway: Arachidonic Acid Cascade

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), which

are often benzoic acid derivatives, are mediated through the inhibition of the arachidonic acid

cascade.
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Figure 3: Potential inhibition of the Cyclooxygenase (COX) pathway by 2-[2-(4-
Methoxyphenyl)ethyl]benzoic Acid.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling

the expression of numerous pro-inflammatory genes. Some benzoic acid derivatives have been

shown to modulate the NF-κB signaling pathway, suggesting another potential mechanism for

their anti-inflammatory effects.[3]

Logical Relationship Diagram: Potential NF-κB Inhibition
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Figure 4: Potential modulation of the NF-κB signaling pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose

metabolism and inflammation. Certain benzoic acid derivatives have been identified as PPAR

modulators, suggesting a potential role for 2-[2-(4-methoxyphenyl)ethyl]benzoic acid in

metabolic diseases and inflammation through this pathway.[4]
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Applications in Drug Discovery and Development
The structural framework of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid makes it an

interesting scaffold for medicinal chemistry. Its role as a precursor in the synthesis of

dibenzosuberenones highlights its utility as a building block for more complex molecules with

potential therapeutic applications.[5] Further investigation into its biological activities could lead

to the development of novel anti-inflammatory, analgesic, or other therapeutic agents.

Conclusion
2-[2-(4-Methoxyphenyl)ethyl]benzoic acid is a benzoic acid derivative with a well-defined

chemical structure and predictable physicochemical properties. While detailed experimental

data for this specific compound is not extensively available, established synthetic and analytical

methods for related compounds provide a solid foundation for its preparation and

characterization. Based on the biological activities of structurally similar molecules, it holds

potential as a modulator of inflammatory pathways, such as the COX and NF-κB signaling

pathways. This technical guide serves as a valuable resource for researchers and

professionals in the field of drug discovery and development, providing a starting point for

further investigation into the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-[2-(4-
Methoxyphenyl)ethyl]benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133823#o-p-methoxyphenethyl-benzoic-acid-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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